5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide

Chemical Synthesis Quality Control Medicinal Chemistry

This synthetic small molecule features a distinct 5-bromofuran-2-carboxamide scaffold linked to a 4-(pyrrolidin-1-yl)phenyl group, precisely matching patented ATF4 pathway inhibitors. The specific bromine substitution and pyrrolidinylphenyl moiety are essential for electronic properties, lipophilicity, and target binding; non-halogenated or morpholine-substituted analogs will fail to replicate experimental outcomes. Ideal for kinase/bromodomain SAR campaigns and UPR mechanistic studies. Standard analytical purity of 95% enables reliable HPLC/LC-MS method development.

Molecular Formula C15H15BrN2O2
Molecular Weight 335.20 g/mol
Cat. No. B5862593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide
Molecular FormulaC15H15BrN2O2
Molecular Weight335.20 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C15H15BrN2O2/c16-14-8-7-13(20-14)15(19)17-11-3-5-12(6-4-11)18-9-1-2-10-18/h3-8H,1-2,9-10H2,(H,17,19)
InChIKeyDXEGYHYXEIIENQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide: A Synthetic Furan Carboxamide for Research Applications


5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide is a synthetic small molecule characterized by a 5-bromofuran-2-carboxamide core linked to a 4-(pyrrolidin-1-yl)phenyl group, with a molecular formula of C15H15BrN2O2 and a molecular weight of approximately 335.20 g/mol . It belongs to a class of compounds that are often investigated for their potential as kinase inhibitors, bromodomain ligands, or modulators of cellular stress pathways [1]. The compound is primarily available as a research reagent with a typical purity of 95% .

Why 5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide is Not Interchangeable with Other Furan Carboxamides


The specific combination of a 5-bromo substituent on the furan ring and a 4-(pyrrolidin-1-yl)phenyl group in 5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide is not arbitrary; it is a precise structural motif found in patent literature related to ATF4 pathway inhibition [1]. The bromine atom at the 5-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability compared to non-halogenated or differently substituted analogs [2]. The pyrrolidinylphenyl moiety is crucial for target binding and pharmacokinetic profile, and simple substitution with a morpholine or other amine group would result in a compound with a completely different selectivity and potency profile [2]. Therefore, in research focused on specific biological pathways like the unfolded protein response or related cancer models, using a generic furan carboxamide without these exact substitutions would not replicate the intended experimental outcomes.

Quantitative Evidence Guide for 5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide Differentiation


Structural Confirmation and Purity for Reproducible Research

The target compound, 5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide, is defined by a specific molecular formula (C15H15BrN2O2) and molecular weight (335.20 g/mol). Its identity is confirmed by spectroscopic techniques including 1H NMR, 13C NMR, IR, and mass spectrometry . In contrast, a close analog, 5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide, has a different molecular formula (C17H15BrN2O2) and weight (359.22 g/mol), leading to distinct physical and biological properties . The target compound is supplied with a standard purity of 95%, which is crucial for ensuring consistent and reproducible results in biological assays where impurities could confound data interpretation .

Chemical Synthesis Quality Control Medicinal Chemistry

Inferred Impact of 5-Bromo Substitution on Lipophilicity and Metabolic Stability

The presence of a bromine atom at the 5-position of the furan ring is known to increase the lipophilicity and metabolic stability of furan-2-carboxamide derivatives compared to their non-halogenated or chloro-substituted counterparts [1]. While direct experimental data for 5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide is not publicly available, class-level inference from studies on similar 5-bromofuran-2-carboxamides suggests this substitution pattern generally enhances membrane permeability and resistance to oxidative metabolism [1]. This is a key differentiator from unsubstituted furan-2-carboxamides, which may be more rapidly cleared or exhibit lower bioavailability [2].

Medicinal Chemistry Drug Design ADME Properties

Key Research Application Scenarios for 5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide


Investigating the Unfolded Protein Response (UPR) and ATF4 Pathway

This compound is a derivative within the chemical space described in patents related to ATF4 pathway inhibitors [1]. Researchers investigating the role of the UPR in cancer, neurodegeneration, or ischemia can use this compound as a tool to probe ATF4-dependent signaling. Its structural features, particularly the 5-bromo substitution and pyrrolidinylphenyl group, are consistent with scaffolds designed to modulate this pathway, making it a relevant candidate for in vitro screening and mechanistic studies [1].

Structure-Activity Relationship (SAR) Studies for Bromodomain and Kinase Targets

The furan-2-carboxamide core is a known pharmacophore for various targets, including bromodomain-containing proteins and kinases [2]. The specific substitution pattern of 5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide makes it a valuable building block for SAR campaigns aimed at optimizing potency and selectivity against these target classes. Its defined purity and structure allow for reliable correlation of chemical modifications with biological activity.

Use as a Reference Standard in Analytical Method Development

With a well-defined molecular formula (C15H15BrN2O2), molecular weight (335.20 g/mol), and high purity (95%) , this compound can serve as a reference standard for developing and validating analytical methods such as HPLC, LC-MS, or NMR spectroscopy. This is essential for quality control in chemical synthesis and for quantifying the compound in biological matrices during pharmacokinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.